molecular formula C2H4LiO2 B147961 Lithium acetate CAS No. 546-89-4

Lithium acetate

Cat. No.: B147961
CAS No.: 546-89-4
M. Wt: 67.0 g/mol
InChI Key: QQGWBRJQPRTJDA-UHFFFAOYSA-N
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Description

Lithium acetate is a chemical compound with the formula C₂H₃LiO₂. It is a salt formed from lithium and acetic acid. This compound is known for its crystalline appearance and is often used in various scientific and industrial applications. This compound is particularly valued for its role in molecular biology and organic synthesis.

Mechanism of Action

Target of Action

Lithium acetate, often abbreviated as LiOAc, is a salt of lithium and acetic acid . It primarily targets DNA, RNA, and proteins in the cell . It is also known to interact with glutamate receptors and Glycogen Synthase Kinase 3-beta (GSK3B) .

Mode of Action

This compound interacts with its targets through a chaotropic effect , which involves denaturing DNA, RNA, and proteins . It also modulates neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . Furthermore, this compound decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . This system is responsible for maintaining signal efficiency by producing two postsynaptic second messenger system pathways: Inositol triphosphate (IP3) and Diaglycerol (DAG), both of which modulate neurotransmission and regulate gene transcription .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, and therapeutic drug monitoring to determine lithium blood concentrations remains the key component of clinical surveillance .

Result of Action

The result of this compound’s action is primarily observed in its use as a buffer for gel electrophoresis of DNA and RNA . It allows gels to run at higher speeds with lower electrical conductivity compared to gels made from TAE buffer . Additionally, this compound is used to permeabilize the cell wall of yeast for use in DNA transformation .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other ions in the solution. For example, the presence of sodium or magnesium ions can affect the intracellular concentration of lithium and modulate its biochemical phenotype

Biochemical Analysis

Biochemical Properties

Lithium acetate plays a significant role in biochemical reactions. It is used in the laboratory for DNA transformation, particularly in yeast . The lithium ions in this compound are believed to have a chaotropic effect, denaturing DNA, RNA, and proteins .

Cellular Effects

This compound influences cell function by permeabilizing the cell wall of yeast, making it more susceptible to DNA transformation . This allows foreign DNA to enter the yeast cells more easily .

Molecular Mechanism

The mechanism of action of this compound is believed to be related to its chaotropic effect. This effect disrupts the structure of biological macromolecules, such as DNA, RNA, and proteins, thereby facilitating the uptake of foreign DNA into yeast cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used in short-term experiments, such as DNA transformation. The stability and degradation of this compound over time in these settings are not typically a concern .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Most research involving this compound focuses on its use in molecular biology laboratories, particularly for DNA transformation in yeast .

Metabolic Pathways

This compound does not directly participate in metabolic pathways. It plays a crucial role in facilitating the uptake of foreign DNA into yeast cells, which can lead to the expression of new genes and the production of new proteins .

Transport and Distribution

In the context of DNA transformation, this compound is believed to help permeabilize the yeast cell wall, allowing foreign DNA to enter the cell

Subcellular Localization

This compound does not have a specific subcellular localization. It is used to permeabilize the cell wall of yeast, facilitating the entry of foreign DNA into the cell . Once inside the cell, the foreign DNA can integrate into the yeast genome and be expressed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium acetate can be synthesized through the neutralization reaction between lithium hydroxide and acetic acid. The reaction is as follows:

LiOH+CH3COOHCH3COOLi+H2O\text{LiOH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COOLi} + \text{H}_2\text{O} LiOH+CH3​COOH→CH3​COOLi+H2​O

This reaction is typically carried out in an aqueous solution, and the resulting this compound can be crystallized by evaporating the water.

Industrial Production Methods: In industrial settings, this compound is often produced using lithium hydroxide monohydrate and glacial acetic acid. The process involves neutralization, followed by concentration and drying to obtain high-purity this compound. This method is efficient and environmentally friendly, with a high yield and minimal waste .

Types of Reactions:

Common Reagents and Conditions:

    Solvents: Dimethylformamide, pyridine

    Reagents: Trimethylsilyl enolates, aldehydes

Major Products:

    Aldol Products: The aldol reaction catalyzed by this compound yields aldol products, which are valuable intermediates in organic synthesis.

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: Lithium acetate is unique due to its combination of lithium and acetate ions, which confer specific properties such as lower electrical conductivity and chaotropic effects. These properties make it particularly valuable in molecular biology and organic synthesis, distinguishing it from other acetate salts .

Properties

CAS No.

546-89-4

Molecular Formula

C2H4LiO2

Molecular Weight

67.0 g/mol

IUPAC Name

lithium;acetate

InChI

InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

QQGWBRJQPRTJDA-UHFFFAOYSA-N

Isomeric SMILES

[Li+].CC(=O)[O-]

SMILES

[Li+].CC(=O)[O-]

Canonical SMILES

[Li].CC(=O)O

546-89-4

physical_description

Liquid

Pictograms

Irritant; Health Hazard

Synonyms

lithium acetate
lithium acetate enolate anion

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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